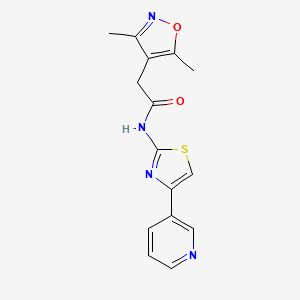
2-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H14N4O2S and its molecular weight is 314.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
The synthesis of heterocyclic compounds that incorporate various moieties, including thiazole and pyridine, has been a focus of research due to their potential biological activities. For instance, compounds synthesized from precursors similar to 2-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide have been explored for their insecticidal, antimicrobial, antitumor, and antioxidant activities.
Insecticidal Applications : Compounds derived from similar precursors have been assessed for their effectiveness against agricultural pests, such as the cotton leafworm, demonstrating potential applications in pest management (Fadda et al., 2017).
Antimicrobial Activity : The antimicrobial properties of new heterocycles incorporating thiazole and pyridine rings suggest their utility in combating microbial resistance. These compounds have been evaluated against a variety of pathogens, indicating their potential in developing new antimicrobial agents (Bondock et al., 2008).
Antitumor Evaluation : The synthesis of N-substituted-2-amino-1,3,4-thiadiazoles and their evaluation for antitumor and antioxidant activities have revealed promising results, indicating the potential of similar compounds in cancer research and therapy (Hamama et al., 2013).
Antioxidant Potential : Investigating various 6,5-heterocycles for improved metabolic stability in phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors demonstrates the role of structural modification in enhancing biological activity and stability (Stec et al., 2011).
Structural Modifications and Chemical Properties
Research into the chemical properties and structural modifications of compounds containing thiazolyl and pyridinyl groups has contributed to a better understanding of their reactivity and potential applications. This includes studies on:
Synthesis Techniques : Development of novel synthesis methods for creating structurally diverse libraries of compounds, aiming at potential biological and chemical applications (Roman, 2013).
Chemical Reactivity : Investigations into the reactivity of similar compounds with various nucleophiles have enabled the synthesis of a wide range of heterocyclic derivatives, underscoring the versatility of these chemical frameworks in organic synthesis (Fahim & Ismael, 2019).
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-9-12(10(2)21-19-9)6-14(20)18-15-17-13(8-22-15)11-4-3-5-16-7-11/h3-5,7-8H,6H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRLXHGCIUELCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Phenylmethoxycarbonyl-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B2470350.png)
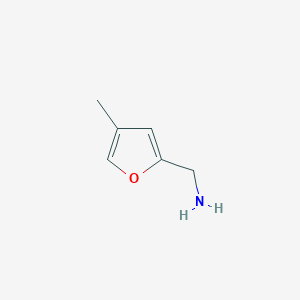

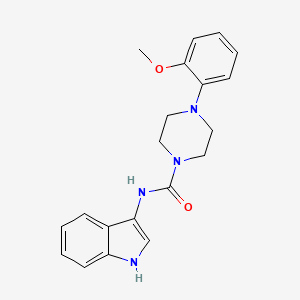
![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2470358.png)
![3-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2470359.png)
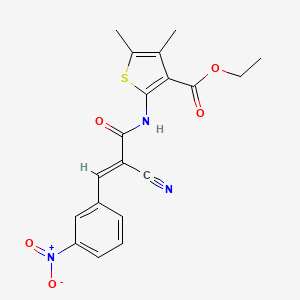
![N-benzyl-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2470361.png)
![2-chloro-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one](/img/structure/B2470362.png)
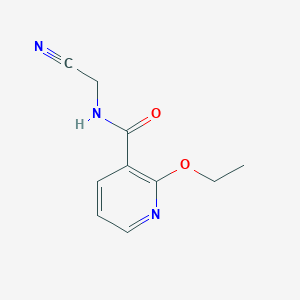
![8-(4-ethoxyphenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2470368.png)

![6-[1-(2-fluorobenzoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2470370.png)
![1'-(Furan-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2470371.png)
